copper;imidazol-3-ide;dihydrate

Photocatalysis CO₂ reduction Metal-organic frameworks

Copper;imidazol-3-ide;dihydrate (systematically Tetra(imidazole)diaquacopper(II), formula C₁₂H₁₆CuN₈O₂, MW 367.85 g/mol; PubChem CID 49874334; DrugBank DB03840; PDB ligand code IME) is a Cu(II) coordination complex bearing four deprotonated imidazol-3-ide (imidazolate) ligands and two axial water molecules in a distorted octahedral geometry. Unlike neutral imidazole (ImH) adducts, the anionic imidazolate ligands enable bridging polynuclear architectures and confer distinct electronic, magnetic, and thermal properties that are not interchangeable with those of Cu(II)–imidazole coordination compounds.

Molecular Formula C12H16CuN8O2-4
Molecular Weight 367.85 g/mol
Cat. No. B10777000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecopper;imidazol-3-ide;dihydrate
Molecular FormulaC12H16CuN8O2-4
Molecular Weight367.85 g/mol
Structural Identifiers
SMILESC1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.O.O.[Cu]
InChIInChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;;;
InChIKeyFJDYOFSGZUCZNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper;imidazol-3-ide;dihydrate – Identity, Coordination Class, and Procurement Relevance of a Tetra(imidazole)diaquacopper(II) Complex


Copper;imidazol-3-ide;dihydrate (systematically Tetra(imidazole)diaquacopper(II), formula C₁₂H₁₆CuN₈O₂, MW 367.85 g/mol; PubChem CID 49874334; DrugBank DB03840; PDB ligand code IME) is a Cu(II) coordination complex bearing four deprotonated imidazol-3-ide (imidazolate) ligands and two axial water molecules in a distorted octahedral geometry [1]. Unlike neutral imidazole (ImH) adducts, the anionic imidazolate ligands enable bridging polynuclear architectures and confer distinct electronic, magnetic, and thermal properties that are not interchangeable with those of Cu(II)–imidazole coordination compounds [2]. The compound is recognized in the Protein Data Bank as a model for histidine-copper coordination in metalloproteins, which underpins its utility in bioinorganic and catalytic research [1].

Why Copper;imidazol-3-ide;dihydrate Cannot Be Casually Substituted by Generic Cu–Imidazole Complexes – Structural and Electronic Basis for Differentiated Selection


Cu(II)–imidazole and Cu(II)–imidazolate complexes differ fundamentally in ligand charge, bridging capability, and electronic ground state. Neutral imidazole (ImH) acts as a terminal σ-donor yielding monomeric or simple ionic species, whereas the anionic imidazolate (Im⁻) ligand can bridge Cu(II) centers, forming polynuclear chains, tetranuclear cycles, and three-dimensional frameworks [1]. This bridging imparts subnormal magnetic moments (1.47–1.65 BM vs. 1.83–1.88 BM for monomeric ImH analogs), moderate antiferromagnetic exchange coupling (J values spanning −17 to −88 cm⁻¹), and a characteristic additional low-energy ligand-to-metal charge-transfer (LMCT) absorption absent in imidazole-only systems [2][3]. Consequently, procuring a generic 'copper–imidazole complex' in place of the imidazolate form risks losing these functionally critical properties in applications spanning catalysis, magnetic materials, and biomimetic chemistry.

Copper;imidazol-3-ide;dihydrate – Quantitative Comparative Evidence for Differentiated Scientific and Industrial Selection


Photocatalytic CO₂-to-Methanol Activity: Orthorhombic Cu(II)–Imidazolate Framework Outperforms Its Monoclinic Polymorph by a Factor of ~3

Among three Cu(II)–imidazolate framework polymorphs synthesized under hydrothermal conditions, the orthorhombic phase (green, G) with a band gap of 2.49 eV delivers a CO₂-to-methanol yield of 1712.7 μmol/g over 5 h under visible light, approximately three times higher than the monoclinic phase (blue, J) with a band gap of 2.70 eV [1]. The third polymorph (pink, P) showed intermediate activity. The orthorhombic phase also degrades methylene blue with an apparent first-order rate constant of 0.0038 min⁻¹, versus 0.0013 min⁻¹ (J) and 0.0016 min⁻¹ (P), representing a 2.9-fold and 2.4-fold enhancement respectively [1]. All three frameworks are thermally stable up to 250 °C [1].

Photocatalysis CO₂ reduction Metal-organic frameworks Visible-light photocatalyst

Magnetic Ground-State Differentiation: Imidazolate-Bridged Cu(II) Complexes Exhibit Subnormal Magnetic Moments vs. Monomeric Imidazole Analogs

Direct magnetic susceptibility measurements reveal a systematic distinction: monomeric Cu(II)–imidazole complexes [Cu(CH₃COO)₂(HIm)₂] and [Cu(CH₃COO)₂(HIm)₄] exhibit normal magnetic moments of 1.83–1.88 BM, consistent with isolated S = 1/2 centers, whereas the polymeric imidazolate-bridged isomers [Cu(Im)₂]ₙ (three structural variants) display subnormal moments of 1.47–1.65 BM, evidencing antiferromagnetic Cu(II)–Cu(II) exchange interaction through the imidazolate bridge [1]. The magnitude of coupling is tunable: J values for imidazolate-, 2-methylimidazolate-, benzimidazolate-, and 2-methylbenzimidazolate-bridged dicopper(II) complexes are −26.90, −38.1, −16.99, and −29.82 cm⁻¹ respectively, paralleling the pKa of the parent imidazole [2]. Exchange parameters for polymeric and tetranuclear imidazolate-bridged series fall in the range 2J/kB = −78 to −97 K [3].

Molecular magnetism Antiferromagnetic coupling Coordination polymers Magnetic materials

Thermal Latency in Epoxy Curing: Cu(II)–Imidazolate Complexes Raise Cure Onset Temperature by 20–50 °C vs. Parent Epoxy-Imidazole Adducts

Copper(II)–imidazolate complexes used as thermal latent curing agents for epoxy resins exhibit cure onset temperatures 20–50 °C higher than the corresponding parent epoxy-imidazole adducts, as measured by DSC [1]. Critically, the decrease in cure onset temperature during early-stage storage (up to 100 h) is significantly less pronounced for the Cu(II)-complexed formulations, demonstrating superior room-temperature storage stability (latency) [1]. The copper complexes decompose at 120–130 °C, releasing the active imidazole curing agent in a thermally triggered manner [1]. Separately, bis-imidazolato-copper polymeric films formed in situ on metallic copper catalyze epoxy ring-opening polymerization at 450 K (177 °C), enabling direct metal–composite interfacial bonding [2].

Epoxy curing agents Thermal latent catalysts Composite materials One-pot epoxy formulations

Electronic Absorption Signature: Imidazolate Ligation Adds a Characteristic Low-Energy LMCT Band Absent in Cu(II)–Imidazole Chromophores

Systematic LMCT spectroscopic analysis of structurally defined Cu(II) chromophores demonstrates that Cu(II)–imidazole complexes exhibit LMCT absorption from two imidazole ring π orbitals (π₁, primarily carbon 2p; π₂, primarily nitrogen 2p), while imidazolate ligation introduces a characteristic additional LMCT absorption at relatively low energy that is not observed in imidazole-only systems [1]. This additional low-energy band serves as a spectroscopic handle to distinguish imidazolate (deprotonated histidine mimic) from neutral imidazole coordination in both synthetic complexes and copper proteins [1].

LMCT spectroscopy Bioinorganic chemistry Copper proteins Electronic structure

Band-Gap Engineering via Phase and Composition Control: Orthorhombic Cu(II)–Imidazolate (2.49 eV) vs. Monoclinic (2.70 eV) vs. Cu–Zr Bimetallic (2.40 eV)

The optical band gap of Cu(II)–imidazolate frameworks is highly sensitive to crystal phase and metal composition. The orthorhombic phase exhibits a band gap of 2.49 eV, substantially narrower than the 2.70 eV of the monoclinic phase, enabling more efficient visible-light harvesting [1]. Further tuning is achievable through bimetallic formulation: incorporation of ZrO₂ into the Cu(II)–bis(imidazolate) framework increases the band gap to 2.40 eV with enhanced visible-region absorbance compared to the pristine Cu(II)–bis(imidazolate), accompanied by increased surface area and porosity [2]. These values position Cu(II)–imidazolate frameworks competitively against Zn-based ZIFs for visible-light photocatalytic applications [1].

Band-gap tuning Metal-organic frameworks Visible-light photocatalysis Bimetallic imidazolates

Copper;imidazol-3-ide;dihydrate – Evidence-Backed Application Scenarios for Differentiated Scientific and Industrial Use


Visible-Light Photocatalytic CO₂ Reduction to Methanol

Procure the orthorhombic Cu(II)–imidazolate framework (band gap 2.49 eV) for photocatalytic CO₂-to-methanol conversion. This phase achieves 1712.7 μmol/g methanol yield over 5 h under visible light, approximately 3× the productivity of the monoclinic polymorph (band gap 2.70 eV), and remains thermally stable up to 250 °C [1]. The same material degrades methylene blue with a rate constant of 0.0038 min⁻¹, outperforming both the monoclinic (0.0013 min⁻¹) and pink (0.0016 min⁻¹) polymorphs [1].

Thermal Latent Curing Agents for One-Pot Epoxy Composite Formulations

Use Cu(II)–imidazolate complexes as thermal latent curing agents where extended pot life at room temperature is critical. Compared to parent epoxy-imidazole adducts, Cu(II) complexation raises the cure onset temperature by 20–50 °C and significantly reduces the downward drift of onset temperature during storage (up to 100 h) [2]. Thermal decomposition at 120–130 °C releases the active imidazole species on demand. For metal-composite bonding, bis-imidazolato-copper films formed in situ on copper surfaces catalyze epoxy curing at 450 K with enhanced interfacial adhesion [3].

Molecular Magnetism and Exchange-Coupled Cu(II) Materials

Select polymeric [Cu(Im)₂]ₙ or imidazolate-bridged dicopper(II) complexes when antiferromagnetic exchange coupling between Cu(II) centers is desired. These systems exhibit subnormal magnetic moments (1.47–1.65 BM) and tunable coupling constants (J = −16.99 to −87.64 cm⁻¹ depending on imidazolate substituent and bridging geometry), in contrast to monomeric Cu(II)–imidazole complexes that remain paramagnetic (1.83–1.88 BM) with no exchange interaction [4][5]. Exchange parameters for polymeric and tetranuclear series (2J/kB = −78 to −97 K) are structurally robust and predictable [6].

Spectroscopic Modeling of Histidine-Bridged Copper Protein Active Sites

Employ Cu(II)–imidazolate complexes as spectroscopic models for deprotonated histidine (imidazolate) coordination in copper proteins. The characteristic additional low-energy LMCT absorption band unique to imidazolate ligation provides a diagnostic marker to distinguish His⁻ from neutral His coordination [7]. Imidazolate-bridged dinuclear Cu(II) complexes further exhibit SOD activity (IC₅₀ = 0.23 μM) that is enhanced by ≥30% (to IC₅₀ = 0.16 μM) upon incorporation of guanidinium groups mimicking the Cu,Zn-SOD active-site environment [8].

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